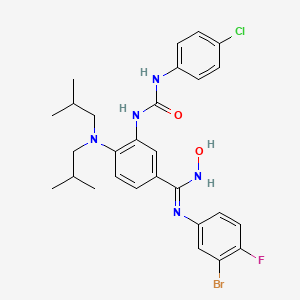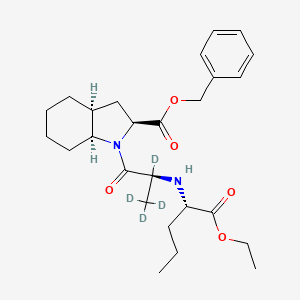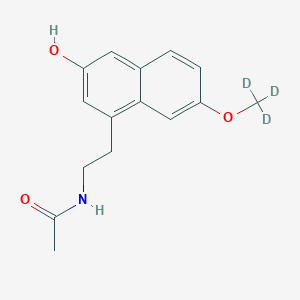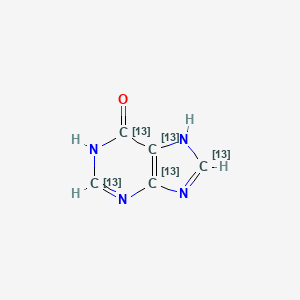
Hypoxanthine-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
次黄嘌呤-13C5,也称为嘌呤-6-醇-13C5或肌苷-13C5,是一种稳定的同位素标记化合物。它是次黄嘌呤的衍生物,次黄嘌呤是一种天然存在的嘌呤碱,存在于核酸中。 该化合物用碳-13同位素标记,使其在各种科学研究应用中非常有用,特别是在代谢研究和药物开发中 .
准备方法
合成路线和反应条件: 次黄嘌呤-13C5的合成涉及将碳-13同位素掺入次黄嘌呤分子中。这可以通过各种合成路线实现,包括在化学反应中使用标记的前体。 一种常见的方法是将标记的甲酰胺在特定条件下与5-氨基咪唑-4-甲酰胺核糖核苷酸(AICAR)反应,生成次黄嘌呤-13C5 .
工业生产方法: 次黄嘌呤-13C5的工业生产通常涉及使用标记的碳源进行大规模合成。该过程需要精确控制反应条件,以确保高产率和纯度。 然后使用色谱等技术纯化该化合物,以去除任何杂质 .
化学反应分析
反应类型: 次黄嘌呤-13C5会发生各种化学反应,包括:
常用试剂和条件:
氧化: 常用试剂包括黄嘌呤氧化酶和分子氧.
还原: 可以使用硼氢化钠等还原剂.
主要产物:
科学研究应用
次黄嘌呤-13C5在科学研究中具有广泛的应用:
作用机制
次黄嘌呤-13C5通过其作为嘌呤碱的作用发挥作用。它参与嘌呤代谢的补救途径,在该途径中,它被次黄嘌呤-鸟嘌呤磷酸核糖基转移酶 (HGPRT) 转化为肌苷单磷酸 (IMP)。 该途径对核苷酸的合成至关重要,核苷酸是 DNA 和 RNA 产生的必需物质 .
分子靶点和途径:
HGPRT: 将次黄嘌呤-13C5转化为 IMP.
黄嘌呤氧化酶: 将次黄嘌呤-13C5氧化为黄嘌呤和尿酸.
类似化合物:
腺嘌呤: 另一种参与核苷酸合成的嘌呤碱.
鸟嘌呤: 一种与 DNA 中的胞嘧啶配对的嘌呤碱.
黄嘌呤: 次黄嘌呤的氧化产物.
次黄嘌呤-13C5的独特性: 次黄嘌呤-13C5的独特性在于其碳-13标记,使其在代谢研究中特别有用,并且在 MS 实验中用作内标。 这种标记允许在各种生化分析中进行精确的跟踪和量化 .
相似化合物的比较
Adenine: Another purine base involved in nucleotide synthesis.
Guanine: A purine base that pairs with cytosine in DNA.
Xanthine: An oxidation product of hypoxanthine.
Uniqueness of Hypoxanthine-13C5: this compound is unique due to its carbon-13 labeling, which makes it particularly useful in metabolic studies and as an internal standard in MS experiments. This labeling allows for precise tracking and quantification in various biochemical assays .
属性
分子式 |
C5H4N4O |
|---|---|
分子量 |
141.08 g/mol |
IUPAC 名称 |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI 键 |
FDGQSTZJBFJUBT-CVMUNTFWSA-N |
手性 SMILES |
[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13CH]=N2 |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



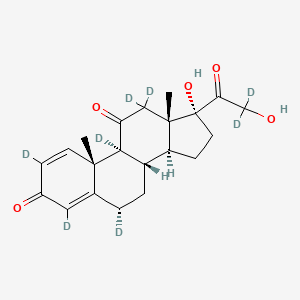
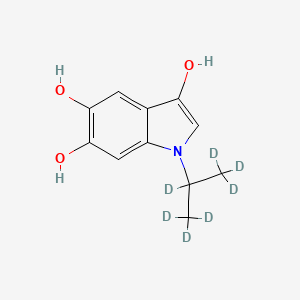
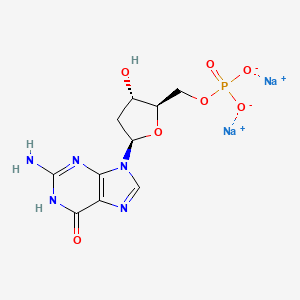
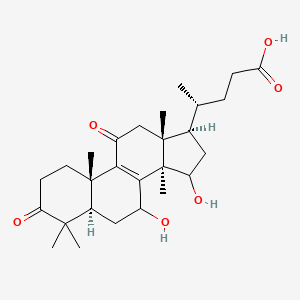
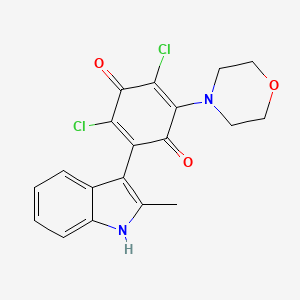
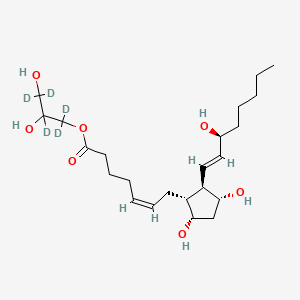
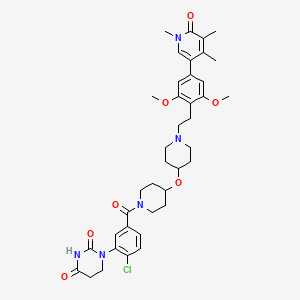
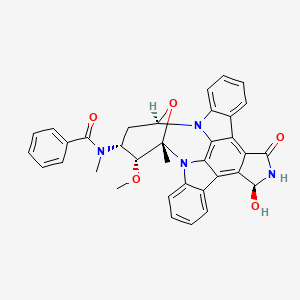
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
